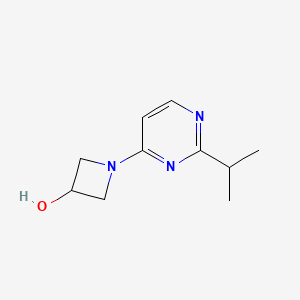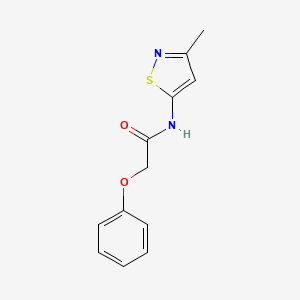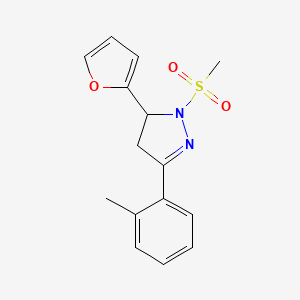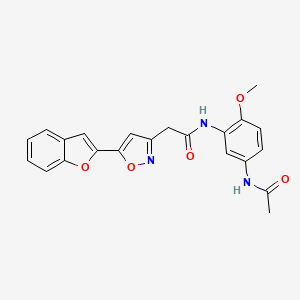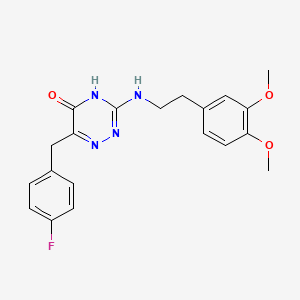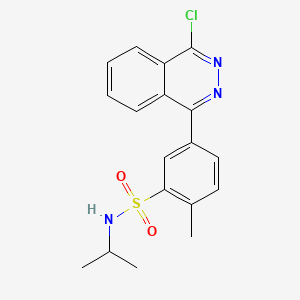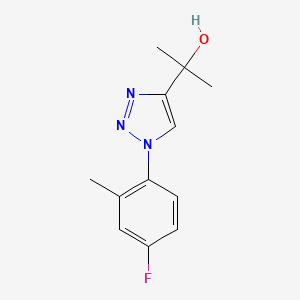
2-(1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure, which makes it an attractive candidate for use in drug synthesis and other scientific applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research by Nagamani et al. (2018) focused on synthesizing novel compounds similar in structure, which demonstrated significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents.
PET Studies in Rabbits
A study by Livni et al. (1992) synthesized a compound structurally related to the chemical of interest for positron emission tomography (PET) studies in rabbits. The research offers insights into the potential use of such compounds in medical imaging and pharmacokinetics.
Fluorescent Biomarkers Development
Research conducted by Pelizaro et al. (2019) evaluated the toxic effects of compounds similar to 2-(1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol. Their findings indicate the potential for these compounds to be used as fluorescent biomarkers, especially in quality control for biodiesel.
Antifungal Applications
The synthesis and antifungal evaluation of compounds related to the chemical have been a subject of interest. For example, Lima-Neto et al. (2012) explored the antifungal activity of similar compounds against various Candida strains, indicating a potential application in antifungal drug development.
Analgesic Potential
The study by Zaheer et al. (2021) investigated compounds structurally akin to this compound for their analgesic properties, showcasing their potential in pain management.
Dual PPAR Agonist Effects
A study by Ciocoiu et al. (2010) demonstrated that certain 1,2,3-triazoles are potent agonists for PPARalpha and PPARdelta, indicating potential applications in metabolic disorder treatments.
Fungicidal Evaluation
Research on compounds similar to the one has also indicated potential in fungicide development. For instance, Yu et al. (2009) synthesized and evaluated novel derivatives for their antifungal activities, showing promise as candidate fungicides.
Wirkmechanismus
Target of Action
The compound, also known as 2-[1-(4-fluoro-2-methylphenyl)triazol-4-yl]propan-2-ol, is a novel derivative of 1,2,4-triazole Similar 1,2,4-triazole derivatives have been reported to exhibit inhibitory potential against carbonic anhydrase-ii enzyme .
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
It is known that inhibitors of the carbonic anhydrase-ii enzyme can interfere with the reversible hydration of carbon dioxide, a critical process in various physiological functions .
Pharmacokinetics
It is known that the physicochemical properties of active pharmaceutical ingredients (apis), including solubility, bioavailability, stability, and processability, can be investigated through pharmaceutical crystal engineering .
Result of Action
Similar 1,2,4-triazole derivatives have shown moderate inhibition potential against carbonic anhydrase-ii enzyme .
Action Environment
It is known that the physicochemical properties of apis can be influenced by various factors, including the presence of salts or co-crystals, and the polymorphic form of the api .
Eigenschaften
IUPAC Name |
2-[1-(4-fluoro-2-methylphenyl)triazol-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c1-8-6-9(13)4-5-10(8)16-7-11(14-15-16)12(2,3)17/h4-7,17H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNRBSBYJIADKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C=C(N=N2)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2367206.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2367207.png)
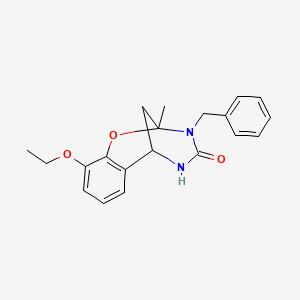
![2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2367209.png)
![Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2367211.png)
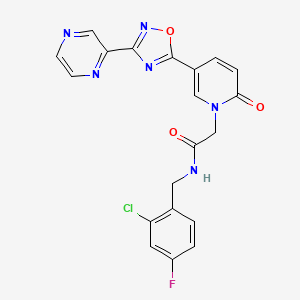
![Methyl 4-[4-(4-fluorophenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2367213.png)
![2-Chloro-N-[(1-ethylimidazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2367214.png)
